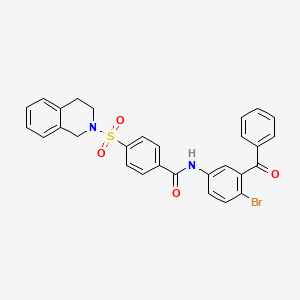
N-(3-benzoyl-4-bromophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-benzoyl-4-bromophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C29H23BrN2O4S and its molecular weight is 575.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-benzoyl-4-bromophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C29H23BrN2O4S with a molecular weight of 575.48 g/mol. Its structure comprises a benzamide core substituted with a sulfonamide group and a dihydroisoquinoline moiety, which is critical for its biological activity.
1. Urease Inhibition
Recent studies have demonstrated that compounds related to this compound exhibit significant urease inhibitory activity. Urease is an enzyme implicated in various pathological conditions, including peptic ulcers and certain types of kidney stones.
Key Findings:
- The compound showed an IC50 value indicating potent urease inhibition, comparable to standard inhibitors like thiourea .
- Structure-activity relationship (SAR) studies revealed that electron-donating groups enhance inhibitory potential, suggesting that modifications to the compound could lead to improved efficacy .
2. Neuroprotective Effects
In vivo studies indicate that related compounds can inhibit polyglutamine aggregation in models of neurodegenerative diseases such as Huntington's disease. This aggregation is a hallmark of the disease and contributes to neuronal death.
Research Insights:
- The compound has been shown to suppress neurodegeneration in Drosophila models of Huntington's disease, indicating potential therapeutic applications for neurodegenerative disorders .
- The mechanism involves the stabilization of misfolded proteins, preventing their aggregation and promoting cellular health .
Case Study 1: Urease Inhibition
A library of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues was synthesized and evaluated for urease inhibition. Compounds with similar structural features to this compound showed IC50 values ranging from 11.2 μM to 56.7 μM, with specific analogues outperforming standard inhibitors .
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| Compound 1 | 20.4 ± 0.22 | Most potent |
| Compound 2 | 11.2 ± 0.81 | Strong activity |
| Thiourea | 21.7 ± 0.34 | Standard comparator |
Case Study 2: Neuroprotection in Huntington's Disease
In models of Huntington's disease, the compound demonstrated significant protective effects against neuronal death caused by polyglutamine aggregates. This was evidenced by reduced levels of insoluble aggregates and improved motor function in treated organisms .
特性
IUPAC Name |
N-(3-benzoyl-4-bromophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23BrN2O4S/c30-27-15-12-24(18-26(27)28(33)21-7-2-1-3-8-21)31-29(34)22-10-13-25(14-11-22)37(35,36)32-17-16-20-6-4-5-9-23(20)19-32/h1-15,18H,16-17,19H2,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMNNHHGOOQSHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)Br)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














